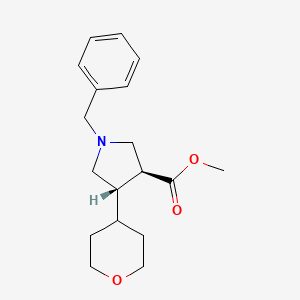

![molecular formula C13H20N2O2 B2716133 Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate CAS No. 1998642-43-5](/img/structure/B2716133.png)

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate, also known as DMBA or 7,12-dimethylbenz[a]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely used in scientific research for its carcinogenic properties. DMBA is a potent carcinogen that induces tumors in various organs, including the skin, mammary gland, and lung.

Mechanism of Action

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate exerts its carcinogenic effects by inducing DNA damage and mutations, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind covalently to DNA, forming DNA adducts. These adducts can cause mutations and chromosomal aberrations, leading to the formation of cancerous cells.

Biochemical and Physiological Effects:

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate also induces oxidative stress and inflammation, which can contribute to tumor growth and progression.

Advantages and Limitations for Lab Experiments

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are relatively easy to induce and can be used to study a variety of cancer types. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies.

Future Directions

Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment. The development of new animal models that better mimic human cancer development and progression will also be important for advancing our understanding of carcinogenesis. Additionally, further research is needed to elucidate the mechanisms of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced DNA damage and to identify new targets for cancer therapy.

Conclusion:

In conclusion, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a potent carcinogen that has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors exhibit a variety of biochemical and physiological changes, including altered gene expression, increased cell proliferation, and angiogenesis. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are a useful model for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors are highly aggressive and can metastasize quickly, limiting their usefulness in long-term studies. Future research on Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate should focus on identifying novel chemopreventive agents and developing new therapies for cancer treatment.

Synthesis Methods

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate can be synthesized by the Friedel-Crafts reaction of anthracene with benzene in the presence of aluminum chloride. The resulting product is then subjected to a series of reactions, including bromination and methylation, to obtain Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate. The synthesis of Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has been extensively used in scientific research to study the mechanisms of carcinogenesis and to develop cancer models for preclinical studies. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate-induced tumors have been used to investigate the role of various genes and signaling pathways in cancer development and progression. Ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate has also been used to study the effects of environmental pollutants on cancer risk and to evaluate the efficacy of chemopreventive agents.

properties

IUPAC Name |

ethyl (2S)-2-amino-3-[4-(dimethylamino)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-4-17-13(16)12(14)9-10-5-7-11(8-6-10)15(2)3/h5-8,12H,4,9,14H2,1-3H3/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMRLVVTTWCDRB-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)N(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)

![N1-(sec-butyl)-N2-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2716057.png)

![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)

![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)

![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)